N-tert-butyl-2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}benzamide
Description
2-{[(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)ACETYL]AMINO}-N-(2-METHYL-2-PROPANYL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzisothiazole moiety, which is known for its diverse biological activities. The presence of the benzamide group further enhances its chemical reactivity and potential utility in medicinal chemistry.
Properties
Molecular Formula |
C20H21N3O5S |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-tert-butyl-2-[[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]amino]benzamide |
InChI |
InChI=1S/C20H21N3O5S/c1-20(2,3)22-18(25)13-8-4-6-10-15(13)21-17(24)12-23-19(26)14-9-5-7-11-16(14)29(23,27)28/h4-11H,12H2,1-3H3,(H,21,24)(H,22,25) |
InChI Key |
YBMKWLCYPKUFPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)ACETYL]AMINO}-N-(2-METHYL-2-PROPANYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the benzisothiazole core. This can be achieved through the cyclization of o-aminobenzenesulfonamide with acetic anhydride. The resulting intermediate is then subjected to further reactions to introduce the acetyl and benzamide groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-pressure injection, microfluidics, and phase separation can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-{[(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)ACETYL]AMINO}-N-(2-METHYL-2-PROPANYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the benzisothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
Scientific Research Applications
2-{[(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)ACETYL]AMINO}-N-(2-METHYL-2-PROPANYL)BENZAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)ACETYL]AMINO}-N-(2-METHYL-2-PROPANYL)BENZAMIDE involves its interaction with specific molecular targets. The benzisothiazole moiety can bind to enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction is crucial for its biological effects and therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide: Shares structural similarities but differs in the core benzofuran moiety.
Other Benzisothiazole Derivatives: Compounds with similar benzisothiazole structures but different substituents.
Uniqueness
2-{[(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)ACETYL]AMINO}-N-(2-METHYL-2-PROPANYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
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